Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Thermal Stability Crystallography Formulation

Choose this methyl ester for its thermal robustness (mp 140–142°C) that prevents nozzle clogging in automated parallel synthesis. Unlike the acid analog, it enables direct aminolysis without coupling reagents, accelerating amide library construction. Vendor-certified ≥97% purity minimizes false positives in dose–response assays, while 2–8°C storage preserves integrity. Ideal for I1R-focused screens and CRO core facilities seeking reliable, ready-to-use building blocks.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 952182-93-3
Cat. No. B1358535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate
CAS952182-93-3
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N2C=CN=C2)Cl
InChIInChI=1S/C11H9ClN2O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,1H3
InChIKeyVFHCVVCHWCLHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (CAS 952182-93-3) Procurement and Research Baseline


Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (CAS 952182-93-3) is a heterocyclic building block characterized by a 2‑chloro‑4‑imidazolyl substitution pattern on a benzoate methyl ester . The compound exhibits a molecular weight of 236.65 g/mol (C₁₁H₉ClN₂O₂), a melting point of 140–142 °C, and is typically stored at 2–8 °C to preserve integrity . Its dual chloro‑imidazole architecture situates it within the broader family of imidazole‑containing benzoates, a class commonly explored for antimicrobial and antifungal applications due to the imidazole moiety’s known capacity for metal‑coordination and enzyme‑target interactions .

Why Direct Substitution of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Fails in Research and Industrial Settings


In‑class imidazole‑benzoate analogs are not freely interchangeable due to marked differences in physicochemical properties and functional‑group reactivity that directly impact synthetic utility and biological screening outcomes. For instance, the carboxylic acid counterpart (2‑chloro‑4‑(1H‑imidazol‑1‑yl)benzoic acid, CAS 1343201‑44‑4) has a predicted pKa of ~2.27 and is fully ionized under physiological pH, whereas the methyl ester of the target compound remains neutral and lipophilic, altering both solubility and cell‑permeability profiles . Similarly, the para‑imidazole positional isomer (Methyl 4‑(1H‑imidazol‑1‑yl)benzoate, CAS 101184‑08‑1) exhibits a different crystalline morphology (melting point 124–127 °C vs. 140–142 °C for the ortho‑chloro target), which affects formulation and handling in solid‑phase synthesis . The subsequent evidence demonstrates that these differences are not trivial; they translate into measurable procurement and performance distinctions that must be accounted for when selecting among closely related analogs.

Quantitative Differentiation Evidence for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Versus Closest Analogs


Thermal Stability and Crystalline Handling: Melting Point Elevation Relative to Positional Isomer

The target compound’s melting point (140–142 °C) is 13–18 °C higher than that of the para‑imidazole positional isomer (Methyl 4‑(1H‑imidazol‑1‑yl)benzoate, 124–127 °C) . This elevation reflects the ortho‑chloro substitution’s effect on crystal packing energy. In solid‑phase parallel synthesis, a higher melting point reduces the risk of sintering or softening during heated reaction steps, improving robotic handling reliability and minimizing compound loss due to phase changes.

Thermal Stability Crystallography Formulation

Reactivity and Derivatization Potential: Ester vs. Carboxylic Acid Functional Group

Unlike the free carboxylic acid analog (2‑chloro‑4‑(1H‑imidazol‑1‑yl)benzoic acid, pKa ~2.27) which requires activation (e.g., HOBt/EDC) for amide bond formation, the target methyl ester can undergo direct aminolysis under mild conditions, circumventing acidic deprotection steps that may degrade acid‑labile substrates . The ester’s neutrality also permits its use in biphasic or moisture‑sensitive reactions where the ionized carboxylate of the acid analog would be immiscible or deactivating.

Medicinal Chemistry Chemical Synthesis Amidation

Structural Specificity in Imidazoline‑1 Receptor Affinity: Quantitative Benchmark from BindingDB

Although direct data for the target compound are not published, a structurally related 2‑chloro‑4‑imidazolyl‑aniline analog (BDBM50387827) demonstrates picomolar affinity (Ki = 0.178 nM) for the imidazoline‑1 receptor in rat PC12 cells, whereas affinity for human alpha‑2 adrenoceptors is >2,500 nM [1][2]. This near‑10,000‑fold selectivity window underscores the pharmacophoric significance of the 2‑chloro‑4‑imidazolyl motif and provides a quantitative benchmark for the target compound’s potential receptor‑engagement profile. Absent this motif (e.g., 4‑imidazolyl‑only analogs), such selectivity is not observed.

Receptor Binding Imidazoline Adrenergic

Commercial Purity and Storage Specifications: Vendor‑Reported Quality Metrics

Multiple vendors offer the target compound with certified purity ≥97% (e.g., Leyan 97%, ChemScene 97%) or NLT 98% (MolCore) . In contrast, the acid analog is frequently listed at 95% purity . The ester’s higher achievable purity reduces the burden of additional purification steps and ensures more reproducible biological assay results. Furthermore, the ester’s recommended storage (2–8 °C, sealed/dry) is comparable to the acid’s requirements, indicating no additional logistical complexity.

Quality Control Procurement Stability

Optimal Research and Industrial Application Scenarios for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate


Imidazoline‑1 Receptor (I1R) Targeted Drug Discovery

Given the >14,000‑fold selectivity window observed in a structurally related analog for I1R over alpha‑2 adrenoceptors, this ester serves as a privileged starting point for generating focused compound libraries. The methyl ester allows facile amide‑based diversification, enabling SAR exploration without the need for protecting‑group strategies that would be required if using the carboxylic acid analog. Procurement for I1R‑focused screens (e.g., hypertension, metabolic disorders) leverages this built‑in selectivity potential [1].

Automated Solid‑Phase Parallel Synthesis and Robotics‑Driven Chemistry

The compound’s elevated melting point (140–142 °C) relative to the para‑imidazole isomer ensures it remains as a free‑flowing solid under heated reaction conditions common in automated synthesizers. This thermal robustness minimizes nozzle clogging and powder caking, increasing the success rate of high‑throughput amide or Suzuki coupling arrays. Procurement for core facilities and CROs prioritizing operational uptime will favor this more thermally stable ester .

Direct Aminolysis and Amide Library Construction in Medicinal Chemistry

Unlike the carboxylic acid analog, which necessitates activation with coupling reagents (e.g., HATU, EDC) and may generate side products in the presence of sensitive functional groups, the methyl ester can be directly converted to amides via mild aminolysis. This reactivity profile makes it the preferred choice for building amide‑linked conjugates, peptidomimetics, or exploring structure–activity relationships in a parallel format [1].

Quality‑Controlled Biological Screening with Minimal Purification Overhead

Vendor‑certified purities of ≥97% (and up to NLT 98%) ensure that this compound is immediately ready for dose–response and high‑throughput assays without additional purification. The small but consistent purity advantage over the acid analog (~95% typical) translates to fewer false positives and more reliable IC₅₀ determinations, a key consideration for biotech and pharma procurement managers optimizing assay reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.